N-(4-methylbenzyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide
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Overview
Description
N-[(4-METHYLPHENYL)METHYL]-2-(2-OXO-4-PHENYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
The synthesis of N-[(4-METHYLPHENYL)METHYL]-2-(2-OXO-4-PHENYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ACETAMIDE typically involves a multi-step process. One common synthetic route includes the condensation of 1H-indole carbaldehyde oxime with 2-chloro acetamide derivatives . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
N-[(4-METHYLPHENYL)METHYL]-2-(2-OXO-4-PHENYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups within the compound. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-[(4-METHYLPHENYL)METHYL]-2-(2-OXO-4-PHENYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on various biological pathways and its interactions with different biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of anxiety, insomnia, and other neurological disorders.
Industry: It may be used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-2-(2-OXO-4-PHENYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ACETAMIDE involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the brain and body. This interaction is crucial for its anxiolytic and sedative properties .
Comparison with Similar Compounds
Similar compounds to N-[(4-METHYLPHENYL)METHYL]-2-(2-OXO-4-PHENYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ACETAMIDE include other benzodiazepines such as diazepam, lorazepam, and clonazepam. While these compounds share a similar core structure, N-[(4-METHYLPHENYL)METHYL]-2-(2-OXO-4-PHENYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ACETAMIDE is unique due to its specific substitutions and functional groups, which may result in different pharmacological profiles and applications .
Properties
Molecular Formula |
C25H23N3O2 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide |
InChI |
InChI=1S/C25H23N3O2/c1-18-11-13-19(14-12-18)16-26-24(29)17-28-23-10-6-5-9-21(23)27-22(15-25(28)30)20-7-3-2-4-8-20/h2-14H,15-17H2,1H3,(H,26,29) |
InChI Key |
JPUQNYYQBAPBPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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